

UNC2881 confirmation Mer kinase targeting

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Compound Focus: UNC2881

Cat. No.: S547975

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UNC2881 Profile and Selectivity Data

UNC2881 is documented in the scientific literature as a potent and highly selective inhibitor of Mer tyrosine kinase, discovered as part of research into new anti-thrombotic agents [1] [2]. Its key characteristic is its strong selectivity for Mer over the other two TAM family kinases, Axl and Tyro3 [3] [2].

The table below summarizes its core biochemical and cellular activity profile:

Property	Value	Context / Description
Mer IC ₅₀	4.3 nM [3] [1] [2]	Enzyme inhibition assay [2].
Axl IC ₅₀	360 nM [2]	83-fold selectivity vs. Mer [3].
Tyro3 IC ₅₀	250 nM [2]	58-fold selectivity vs. Mer [3].
Cellular Mer IC ₅₀	22 nM [1] [2]	Inhibition of Mer phosphorylation in 697 B-ALL cells [1].
Platelet Aggregation	>25% inhibition [2]	In human platelet-rich plasma stimulated by collagen [2].
Oral Bioavailability	14% (in mice) [3] [2]	Characterized by high systemic clearance [2].

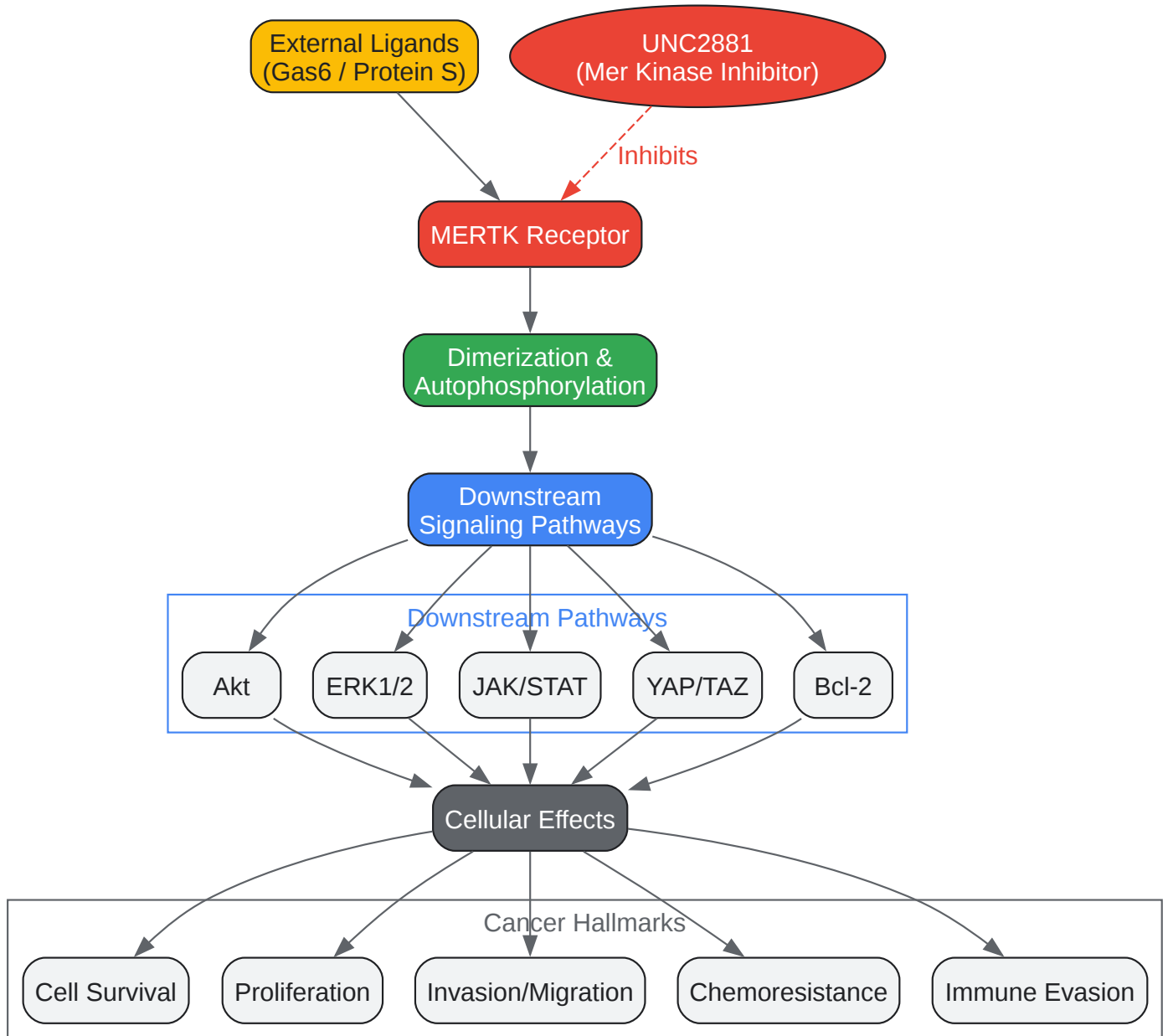
Experimental Protocols from Key Studies

The data in the table above comes from specific experimental methodologies. Here are the protocols for the key assays, as described in the research by Zhang et al. [1] [2]:

- **Enzyme Assay** [1] [2]: The IC_{50} value of **4.3 nM** for Mer kinase inhibition was determined using a kinase inhibition assay. **UNC2881**, at a concentration of 430 nM, was also shown to inhibit other kinases like FGFR1, KDR, and EGFR by more than 50%.
- **Cell-based Assay** [1] [2]: The cellular IC_{50} of **22 nM** was measured in **697 B-ALL cells**. The assay involved treating the cells with **UNC2881** and assessing the inhibition of steady-state Mer kinase phosphorylation. The compound also inhibited ligand-dependent phosphorylation of a chimeric EGFR-Mer protein.
- **Functional Platelet Assay** [1] [2]: The **>25% inhibition of platelet aggregation** was observed in human platelet-rich plasma stimulated by fibrillar Type I equine collagen. The assay also measured the suppression of ATP release, a marker of platelet activation.
- **In Vivo Pharmacokinetics** [2]: The **14% oral bioavailability** and high systemic clearance were determined in mice following a single oral dose of 3 mg/kg.

The Role of MERTK in Cancer Signaling

To understand the therapeutic potential of **UNC2881**, it's important to see its target in context. The following diagram illustrates the MERTK signaling pathway, which is dysregulated in various cancers, contributing to processes like cell survival, proliferation, and immune evasion [4].



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Figure 1: MERTK Signaling Pathway and **UNC2881** Inhibition. **UNC2881** specifically targets the MERTK receptor tyrosine kinase, blocking its activation and subsequent pro-tumorigenic signaling cascades [4] [1]

[2].

Chemical and Practical Research Data

For laboratory use, here is key physicochemical and handling information for **UNC2881**:

Property	Specification
CAS Number	1493764-08-1 [3] [1] [2]
Molecular Formula	C ₂₅ H ₃₃ N ₇ O ₂ [3] [1] [2]
Molecular Weight	463.58 g/mol [3] [1] [2]
Solubility (DMSO)	~85 mg/mL (183.36 mM) [3] or ~292 mg/mL [2]
Storage	Powder: -20°C for 3 years [3]

Finding Comparison Data and Newer Alternatives

The available data strongly establishes **UNC2881** as a **tool compound for research**. To perform a direct comparison with other inhibitors, you would need to actively search for more recent literature. Here is a guide on how to proceed:

- **Search Scientific Databases:** Use platforms like **PubMed**, **Google Scholar**, and **Scopus**. Key search terms could include "MERTK inhibitor comparison," "UNC2025," "UNC3133," "BMS-777607," "novel MERTK inhibitors," and the names of specific cancers (e.g., "AML MERTK inhibitor").
- **Consult Commercial Supplier Data:** Companies like InvivoChem and TargetMol often provide biological data for the compounds they sell. Checking their listings for other MERTK inhibitors can yield valuable comparative IC₅₀ values and cellular assay results.
- **Review Recent Patent Literature:** Patents can be a source of information on new inhibitor scaffolds and their claimed efficacy compared to existing compounds.

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References

1. | CAS:1493764-08-1 | UNC tyrosine 2881 inhibitor Mer kinase [biocrick.com]
2. | TAM Receptor inhibitor | UNC Inhibitor 2881 Mer Kinase [invivochem.com]
3. | TAM Receptor | TargetMol UNC 2881 [targetmol.com]
4. Targeting MERTK tyrosine kinase: Virtual screening and ... [pmc.ncbi.nlm.nih.gov]

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